2-Ethoxycarbonyl-2'-iodobenzophenone
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Overview
Description
It appears as a white to off-white crystalline powder and is utilized in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycarbonyl-2’-iodobenzophenone typically involves the iodination of benzophenone derivatives. One common method includes the reaction of ethyl benzoate with iodine in the presence of a catalyst under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, the production of 2-Ethoxycarbonyl-2’-iodobenzophenone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxycarbonyl-2’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzophenone derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohol derivatives.
Scientific Research Applications
2-Ethoxycarbonyl-2’-iodobenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of iodinated contrast agents used in medical imaging.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-2’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl and ester groups can form hydrogen bonds and coordinate with metal ions . These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
- 2-Ethoxycarbonyl-2’-bromobenzophenone
- 2-Ethoxycarbonyl-2’-chlorobenzophenone
- 2-Ethoxycarbonyl-2’-fluorobenzophenone
Uniqueness: 2-Ethoxycarbonyl-2’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in specific chemical reactions and interactions .
Properties
IUPAC Name |
ethyl 2-(2-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNPHGXPVZYRES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641525 |
Source
|
Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-33-6 |
Source
|
Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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